N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1201644-41-8
VCID: VC0176055
InChI: InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-8-12(17-9-11)18-13(19)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,17,18,19)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C3CC3
Molecular Formula: C15H21BN2O3
Molecular Weight: 288.154

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide

CAS No.: 1201644-41-8

Cat. No.: VC0176055

Molecular Formula: C15H21BN2O3

Molecular Weight: 288.154

* For research use only. Not for human or veterinary use.

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide - 1201644-41-8

Specification

CAS No. 1201644-41-8
Molecular Formula C15H21BN2O3
Molecular Weight 288.154
IUPAC Name N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-8-12(17-9-11)18-13(19)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,17,18,19)
Standard InChI Key ZRPVYUGIEIMFBC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C3CC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator